
Cryptocyanine iodide
Descripción general
Descripción
Cryptocyanine iodide, also known as 1,1’-diethyl-4,4’-carbocyanine iodide or kryptocyanine, is a chemical compound with the molecular formula C25H25IN2 . It is a dark green crystalline powder .
Molecular Structure Analysis
The molecular structure of Cryptocyanine iodide consists of a polymethine chain of various lengths. These chains contain a single positively charged nitrogen atom, usually as part of a heterocycle, which is surrounded by a counter anion .Physical And Chemical Properties Analysis
Cryptocyanine iodide is a dark green crystalline powder . Its molecular weight is 480.4 . The position (wavelength) and strength (absorption coefficient) of the absorption band depends upon the length of the carbon chain between the nitrogen atoms .Aplicaciones Científicas De Investigación
Anti-Allergic Effects
Cryptocyanine iodide, also known as NK-4, plays a key role in the treatment of various diseases, including hay fever. It is expected to have anti-allergic effects .
Anti-Inflammatory Effects
NK-4 is also used in bacterial infections and gum abscesses where it is expected to have anti-inflammatory effects .
Enhanced Wound Healing
NK-4 is applied to scratches, cuts, and mouth sores from bites inside the mouth for enhanced wound healing .
Antiviral Effects
In the case of herpes simplex virus (HSV)-1 infections, NK-4 is used for its antiviral effects .
Antioxidative and Neuroprotective Effects
NK-4 is used to expect antioxidative and neuroprotective effects. It is particularly used in peripheral nerve disease that causes tingling pain and numbness in hands and feet .
Treatment of Peripheral Neuropathy
NK-4 is approved for treating peripheral neuropathy, a condition that results in weakness, numbness, and pain from nerve damage, usually in the hands and feet .
Treatment of Acute Suppurative Diseases
NK-4 is used in the treatment of acute suppurative diseases, which are conditions characterized by the production of pus .
Treatment of Wounds, Heat Injuries, and Frostbite
NK-4 is used in the treatment of wounds, heat injuries, and frostbite. It is sold as an over-the-counter drug in drugstores .
Mecanismo De Acción
Target of Action
Cryptocyanine iodide, also known as Kryptocyanin or NK-4, is a divalent, cationic pentamethine trinuclear cyanine dye that consists of three quinolinium rings, short N-alkyl side chains (C2), and two iodine anions It has been suggested that it exhibits a variety of biological activities, such as anti-allergy, anti-cancer (inhibition of cancer cell proliferation), anti-inflammation, antiviral infection, anti-oxidative, and neuroprotective effects .
Mode of Action
It has been suggested that it plays a regulatory role in th2 cell activation and effector function . More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It has been suggested that it has a potential to treat dilated cardiomyopathy and muscular dystrophy . It is also known to exhibit anti-allergic, anti-cancer, anti-inflammatory, antiviral, antioxidative, and neuroprotective effects , suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
Dmpk scientists typically determine key properties such as rates of metabolism (clint), permeability, drug transport, drug metabolizing enzyme inhibition (mainly cyp and ugt enzymes), tissue and plasma binding, and drug metabolizing enzyme regulation (induction) . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
Cryptocyanine iodide has been shown to have a variety of effects at the molecular and cellular level. It has been suggested to play a key role in the treatment of various diseases, such as in hay fever to expect anti-allergic effects, in bacterial infections and gum abscesses to expect anti-inflammatory effects, in scratches, cuts, and mouth sores from bites inside the mouth for enhanced wound healing, in herpes simplex virus (HSV)-1 infections for antiviral effects, and in peripheral nerve disease that causes tingling pain and numbness in hands and feet .
Action Environment
It has been suggested that three main factors influence the preparation of nir cyanine dyes and change the absorption and stability of cyanines: (1) elongation of the methine chain, where the longer the methine chain, the larger the bathochromic shift; (2) modification of the terminal groups; (3) introduction of a cyclic ring/s inside the polymethine chain .
Safety and Hazards
Direcciones Futuras
The therapeutic effects of Cryptocyanine iodide’s antioxidative and neuroprotective properties in animal models are now under development. It is expected that Cryptocyanine iodide could be developed in more therapeutic strategies to treat many types of diseases, such as neurodegenerative and retinal degenerative diseases .
Propiedades
IUPAC Name |
1-ethyl-4-[3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884108 | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cryptocyanine iodide | |
CAS RN |
4727-50-8 | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptocyanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)
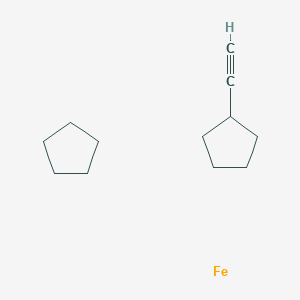
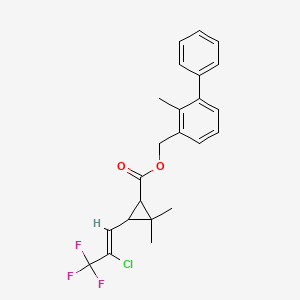
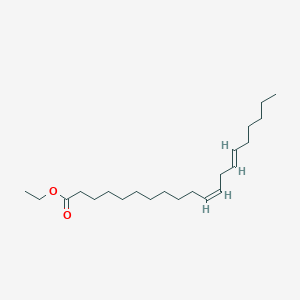
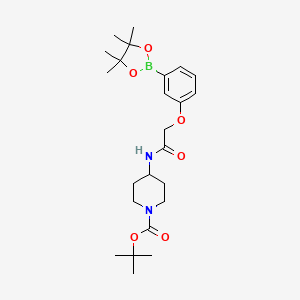

![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)

![Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B8074880.png)
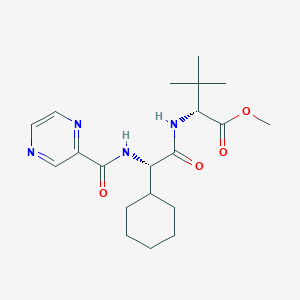
![Methanaminium, [[(dimethylamino)methylene]amino]dimethyl-, chloride (1:1)](/img/structure/B8074896.png)

![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)